molecular formula C17H26N2O2 B2607829 N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE CAS No. 1797700-83-4

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B2607829
CAS No.: 1797700-83-4
M. Wt: 290.407
InChI Key: TZCRAZGFIYOOHD-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its molecular structure, which incorporates a 4-methoxypiperidine group linked to a 2,2-dimethylpropanamide (pivalamide) moiety via a phenyl ring, is a key scaffold found in compounds targeting a range of biological pathways . Piperidine derivatives are extensively investigated for their interactions with the central nervous system; for instance, similar 4-hydroxypiperidine compounds have been developed as potent and highly selective sigma receptor ligands, which are relevant for neurological disorders . Furthermore, the N-arylpiperidine structure is a privileged pharmacophore in drug discovery, evident in its application as a 5-hydroxytryptamine (5-HT2A) receptor inverse agonist with demonstrated antipsychotic-like efficacy in preclinical models . The amide functionality in this compound also underscores its research value, as amide derivatives are commonly explored for their favorable drug-like properties and potential as enzyme inhibitors . This combination of features makes this compound a valuable chemical reagent for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)16(20)18-13-5-7-14(8-6-13)19-11-9-15(21-4)10-12-19/h5-8,15H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRAZGFIYOOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Dimethylpropanamide Moiety: The final step involves the formation of the dimethylpropanamide group through an amidation reaction, typically using a suitable amine and an acid chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It finds applications in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent on Piperidine Propanamide Modification Molecular Formula Key Features
Target Compound 4-Methoxy 2,2-Dimethyl C17H24N2O2 Enhanced lipophilicity, metabolic stability
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 4-Methoxymethyl None C16H24N2O2 Higher polarity, potential ester hydrolysis
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide 4-Methoxycarbonyl, 1-Benzyl None C22H26N2O3 Ester group (metabolic liability), increased steric bulk
N-[4-(Hydrazinecarbonyl)phenyl]-2-methylpropanamide Hydrazinecarbonyl (on phenyl) 2-Methyl C12H15N3O2 Reactive hydrazine moiety, lower molecular weight

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability:
    The methoxy group on the piperidine ring (target) is more metabolically stable than the methoxycarbonyl group (), which is prone to esterase-mediated hydrolysis .
  • Molecular Weight and Solubility: The target compound (MW: ~288.4 g/mol) is smaller than ’s benzyl-substituted analog (MW: 366.5 g/mol), likely improving solubility and bioavailability.

Biological Activity

N-[4-(4-Methoxypiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H26N2O
  • Molecular Weight : 274.4 g/mol
  • IUPAC Name : 2,2-dimethyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific oncogenic pathways.

  • Neurotransmitter Modulation : The presence of a piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to affect dopamine and serotonin pathways, which could be relevant for mood disorders and neurodegenerative diseases.
  • Oncogenic Pathway Inhibition : Similar derivatives have been studied for their ability to inhibit the c-Myc oncogene, which plays a critical role in cancer cell proliferation. For instance, phenoxy-N-phenylaniline derivatives have demonstrated significant cytotoxicity against colorectal cancer cells by downregulating c-Myc expression and inducing apoptosis .

Anticancer Activity

A notable study reported that compounds structurally related to this compound exhibited significant cytotoxicity in various cancer cell lines. The lead compound in this study showed an IC50 value of 0.32 μM in HT29 colorectal cancer cells . The mechanism involved:

  • Induction of apoptosis.
  • Cell cycle arrest at G2/M and G0/G1 phases.

Case Study 1: Colorectal Cancer Inhibition

In a preclinical model involving HT29 tumor xenografts, a compound structurally similar to this compound was administered over 30 days. Results indicated substantial tumor reduction without significant toxicity, highlighting its potential as an effective therapeutic agent against colorectal cancer .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating conditions like Alzheimer's disease.

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